Vinyl ether
Description
This compound is an ether.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenoxyethene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H6O/c1-3-5-4-2/h3-4H,1-2H2 | |
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InChI Key |
QYKIQEUNHZKYBP-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C=COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Record name | DIVINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
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Related CAS |
9003-19-4 | |
| Record name | Vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5074555 | |
| Record name | Ethene, 1,1'-oxybis- | |
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Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Divinyl ether, stabilized appears as a clear colorless liquid with a characteristic odor. Less dense than water. Vapors heavier than air. Toxic by inhalation., Colorless liquid; [CAMEO] | |
| Record name | DIVINYL ETHER, STABILIZED | |
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| Record name | Vinyl ether | |
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Flash Point |
less than -22 °F (NFPA, 2010) | |
| Record name | DIVINYL ETHER, STABILIZED | |
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CAS No. |
109-93-3, 9003-19-4 | |
| Record name | DIVINYL ETHER, STABILIZED | |
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| Record name | Vinyl ether | |
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| Record name | Vinyl ether [USP] | |
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| Record name | Vinyl ether | |
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| Record name | Ethene, 1,1'-oxybis-, homopolymer | |
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| Record name | Divinyl ether | |
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| Record name | Vinyl ether | |
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Significance of Vinyl Ethers in Modern Organic and Polymer Chemistry
Vinyl ethers are highly valued for their versatility. thieme-connect.com The electron-rich nature of their carbon-carbon double bond makes them exceptionally reactive and useful in a multitude of chemical transformations. thieme-connect.com In organic synthesis, they serve as key intermediates in reactions like Diels-Alder cycloadditions, Claisen rearrangements, and various coupling reactions. thieme-connect.comresearchgate.net
In polymer chemistry, vinyl ethers are crucial monomers for producing a diverse range of polymers with tailored properties. x-mol.net They readily undergo cationic polymerization to form poly(vinyl ether)s, which find applications in adhesives, coatings, lubricants, and elastomers. carbide.co.jpwikipedia.org Their ability to copolymerize with other monomers, such as acrylates and maleic anhydride (B1165640), allows for the creation of materials with a balance of properties like flexibility, adhesion, and chemical resistance. carbide.co.jpacs.org Furthermore, divinyl ethers are becoming increasingly important in radiation-cured coatings due to their insensitivity to oxygen inhibition during cationic polymerization. researchgate.net
The tunable nature of vinyl ethers allows for the design of polymers with specific functionalities. researchgate.net For instance, the incorporation of hydroxyl groups can enhance water solubility, a desirable trait for biomedical applications like drug delivery and anti-protein adsorption materials. chemicalbook.com Recent research has also explored the use of vinyl ethers in creating "smart" materials, such as stimuli-responsive hydrogels.
Evolution of Research in Vinyl Ether Science
The journey of vinyl ether research began in the late 19th century. Dithis compound was first prepared in 1887 by Semmler from its sulfur analog. encyclopedia.pub Early synthesis methods were often inefficient. A significant breakthrough came with the work of Walter Reppe in the 1930s, which established the reaction of acetylene (B1199291) with alcohols as a viable industrial production method. fiveable.meradtech.org
The mid-20th century marked a turning point with the discovery that vinyl ethers could undergo stereoregular polymerization. researchgate.net This finding was instrumental in the broader development of stereochemical control in polymer science. researchgate.net The first living cationic polymerization of alkyl vinyl ethers was reported in 1984, a significant step towards synthesizing well-defined polymers with controlled molecular weights and narrow dispersity. nih.gov
In recent decades, research has focused on developing more sustainable and efficient synthetic methods, moving away from hazardous reagents like acetylene. researchgate.net There has been a surge in the development of novel initiating systems for polymerization, including metal-free organocatalysts and stimuli-responsive systems activated by light or heat. x-mol.netnih.gov The combination of cationic polymerization with other techniques, like reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of complex block copolymers with unique architectures and properties. acs.orgnih.gov
Scope and Challenges in Contemporary Vinyl Ether Studies
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization method initiated by a cationic active center. libretexts.org This technique is particularly suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic intermediate. libretexts.orgnih.gov Vinyl ethers are prime candidates for this type of polymerization due to the electron-rich nature of their double bonds, a result of the oxygen atom's ability to donate electron density. libretexts.org However, controlling the high reactivity of the cationic species presents a significant challenge. acs.org
Fundamental Mechanistic Principles and Kinetic Aspects of Cationic this compound Polymerization
The cationic polymerization of vinyl ethers proceeds through a series of elementary steps: initiation, propagation, chain transfer, and termination. The high reactivity of the carbocationic propagating species makes these polymerizations very fast, but also susceptible to side reactions. nih.govacs.org
Initiation is the first step, where a carbocationic active center is generated from the monomer. nih.gov This can be achieved using various initiating systems:
Protonic Acids: Strong acids can directly protonate the this compound double bond to form a carbocation. libretexts.org However, the counterion from the acid must be non-nucleophilic to prevent immediate recombination that would terminate the chain. wikipedia.org For instance, the use of dry hydrogen chloride (HCl) gas can initiate polymerization. libretexts.org
Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), or ethylaluminum dichloride (EtAlCl₂) are commonly used as co-initiators. acs.orgacs.org They typically require a proton source (initiator or "cationogen"), such as water or an alcohol, to generate the initiating proton. libretexts.org The Lewis acid activates the proton donor, facilitating the protonation of the monomer. libretexts.org For example, a system using cumyl alcohol (CumOH) and B(C₆F₅)₃/Et₂O can initiate the polymerization of vinyl ethers in aqueous media. mdpi.com
Organocatalysts: More recently, metal-free organic catalysts have been developed. An example is 1,2,3,4,5-pentacarboxymethoxycyclopentadiene (PCCP), a strong organic acid that protonates this compound monomers to start the polymerization. nih.govresearchgate.net
The general mechanism involves the transfer of charge from a cationic initiator to a monomer, creating a carbenium ion which serves as the active center for polymer growth. nih.gov
Once initiated, the polymer chain grows through the sequential addition of monomer units to the carbocationic active center at the chain end. nih.gov The propagation step is typically very fast. mdpi.com The electron-donating alkoxy group of the this compound monomer stabilizes the positive charge on the growing chain, which facilitates propagation. nih.gov
The rate of polymerization can be influenced by several factors, including the choice of initiator, co-initiator, solvent polarity, and temperature. wikipedia.orgresearchgate.net For instance, in certain aqueous systems using B(C₆F₅)₃/Et₂O as a co-initiator, the polymerization rate decreases as the temperature is lowered, which is contrary to typical cationic polymerizations. mdpi.com The interaction between the growing carbocation, the counterion, and the monomer is crucial. In some systems, the monomer itself can participate in stabilizing the carbocation, enabling polymerization even in the absence of other stabilizing additives. researchgate.net
Chain transfer reactions are common in cationic polymerization and can limit the molecular weight of the resulting polymer. These reactions involve the termination of a growing polymer chain and the simultaneous initiation of a new one, without consuming the active center. wikipedia.org Common chain transfer events include:
Chain transfer to monomer: The active center can abstract a hydrogen from a monomer molecule, terminating the current chain and creating a new carbocation from the monomer. mdpi.com
Intramolecular deprotonation: This is a significant chain transfer mechanism where the growing chain end is deprotonated, often by the counterion. acs.orgnih.gov This process, also known as β-proton elimination, results in a terminal double bond on the polymer chain and regenerates the protonic initiator, which can then start a new chain. wikipedia.orgnih.gov This leads to polymers with lower molecular weights than theoretically expected and broader molecular weight distributions. nih.gov The proximity of a counterion ester group to a C-H bond on the penultimate carbon of the chain end can facilitate this intramolecular deprotonation. nih.gov
Termination is an irreversible reaction that destroys the active center, halting polymer growth. nih.govwikipedia.org This can occur through several pathways:
Recombination with counterion: The propagating carbocation can combine with the counterion or a fragment of it. wikipedia.org
Reaction with impurities: Nucleophilic impurities, such as water, can react with and cap the carbocationic chain end. libretexts.org
The choice of monomer is critical, as the stability of the carbocationic intermediate is paramount. Monomers with electron-donating groups are preferred as they stabilize the positive charge on the growing cationic chain, which facilitates propagation over termination. nih.gov
Living Cationic Polymerization (LCP) of Vinyl Ethers
Living polymerization is a type of chain polymerization where chain-breaking reactions like termination and irreversible chain transfer are absent. acs.org This allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and well-defined end-group functionalities. nih.govacs.org The first living cationic polymerization (LCP) of alkyl vinyl ethers was reported in 1984. acs.org
The key to achieving LCP is to establish a dynamic equilibrium between a small amount of active propagating species (ionic) and a majority of dormant species (covalent or a tight ion pair), where the rate of exchange is much faster than the rate of propagation. wikipedia.org This equilibrium suppresses termination and chain transfer reactions by keeping the concentration of the highly reactive carbocations very low at any given moment. rsc.org
Several strategies and initiating systems have been developed to achieve LCP of vinyl ethers:
HI/I₂ System: The use of hydrogen iodide (HI) as an initiator in the presence of iodine (I₂) was an early successful system for the living polymerization of vinyl ethers. acs.org
Lewis Acid-Based Systems: Many LCP systems rely on a combination of a cationogen (like an ester or an ether adduct of the monomer) and a Lewis acid activator (e.g., SnCl₄, EtAlCl₂). acs.orgoup.com Often, a weak Lewis base (like an ester or ether) is added to the system to reversibly stabilize the propagating carbocation, preventing uncontrolled, rapid polymerization. acs.org For example, living polymerization of isobutyl this compound (IBVE) has been achieved with SnCl₄ in the absence of external additives at -30°C, where the monomer itself is thought to stabilize the carbocation. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization has emerged as a versatile method. nih.govacs.org It involves a degenerative chain transfer mechanism using a chain transfer agent (CTA), such as a dithiocarbamate (B8719985) or phosphate, to control the polymerization. nih.govrsc.org This technique allows for polymerization under mild conditions, sometimes even open to air, and yields polymers with predictable molecular weights and low dispersity. rsc.orgrsc.org
Organocatalyzed LCP: The use of metal-free organocatalysts, such as the strong organic acid PCCP, has enabled living cationic polymerization under ambient conditions. nih.govnih.gov The formation of a tight ion pair between the propagating chain end and the PCCP anion inhibits chain transfer events. nih.govrsc.org The addition of hydrogen bond donors (HBDs) can further stabilize the counterion, attenuating its basicity and preventing intramolecular deprotonation, thereby allowing for the synthesis of high molecular weight polymers. nih.gov
The table below summarizes some of the initiating systems used for the living cationic polymerization of various vinyl ethers.
| Monomer(s) | Initiating System / Catalyst | Conditions | Key Features |
| Isobutyl this compound (IBVE) | HI/I₂ | Hexane, -15 °C | Fast initiation, narrow MWD. acs.org |
| IBVE, n-Butyl this compound (nBVE), Ethyl this compound (EVE) | PCCP (pentacarbomethoxycyclopentadiene) | Room temperature, ambient conditions | Metal-free, tolerant to impurities. nih.govnih.gov |
| IBVE, 2-Chloroethyl this compound (CEVE), n-BVE | CumOH/B(C₆F₅)₃/Et₂O | Aqueous media | Polymerization in water. mdpi.com |
| IBVE | SnCl₄ / 1-(isobutoxy)ethyl acetate (B1210297) | Toluene, -30 °C | Living polymerization without added base. researchgate.net |
| Various Vinyl Ethers | Photocatalyst / Chain Transfer Agent (CTA) | Blue light, ambient temperature | Light-controlled polymerization. nih.gov |
| Various Vinyl Ethers | MoS₂ / Electrophilic trifluoromethylation reagents | Ball milling, solvent-free | Mechanically induced cationic RAFT. rsc.org |
Photoinitiated Cationic Polymerization of Vinyl Ethers
Photoinitiated cationic polymerization is a powerful technique that utilizes light to generate the cationic species that initiate polymerization. researchgate.net This method offers spatial and temporal control over the polymerization process, making it highly valuable for applications such as coatings, adhesives, and 3D printing. acs.orgrsc.org
The key components of a photoinitiated cationic polymerization system are the monomer and a photoinitiator. Onium salts, particularly diaryliodonium (Ar2I+X-) and triarylsulfonium (Ar3S+X-) salts, are the most widely used photoinitiators for cationic polymerization. researchgate.netnih.govmdpi.com
Upon irradiation with UV light, these salts undergo photolysis, either through direct cleavage or via photosensitization, to generate strong Brønsted acids. mdpi.comunica.it This photogenerated acid then protonates the this compound monomer, initiating the cationic polymerization. researchgate.net The photolysis of diaryliodonium salts can proceed via both homolytic and heterolytic cleavage of the carbon-iodine bond, leading to the formation of reactive species that ultimately produce a protic acid. mdpi.comunica.it Similarly, triarylsulfonium salts also generate a strong acid upon photolysis. mdpi.com
The efficiency of these photoinitiators depends on several factors, including their absorption characteristics, the quantum yield of acid generation, and the nature of the counteranion (X-). nih.gov Non-nucleophilic anions such as hexafluoroantimonate (SbF6-), hexafluorophosphate (B91526) (PF6-), and tetrakis(pentafluorophenyl)borate (B1229283) (B(C6F5)4-) are preferred as they are less likely to terminate the growing polymer chain. nih.gov
More recently, metal-free photoinitiating systems have been developed. For instance, diaryliodonium salts can be used to initiate the controlled cationic polymerization of isopropyl this compound (IPVE) under UV irradiation. rsc.orgrsc.org The photodegradation of diphenyliodonium (B167342) iodide is believed to generate hydrogen iodide in situ, which then initiates the polymerization. rsc.orgrsc.org
| Photoinitiator Type | Example | Activating Light | Mechanism of Acid Generation |
| Diaryliodonium Salts | Diphenyliodonium hexafluorophosphate | UV | Photolysis (homolytic and heterolytic cleavage) |
| Triarylsulfonium Salts | Triphenylsulfonium hexafluoroantimonate | UV | Photolysis (homolytic and heterolytic cleavage) |
While photoinitiation provides control over the start of the polymerization, achieving true photocontrol over the chain growth (i.e., the ability to turn the polymerization "on" and "off" with light) requires a more sophisticated mechanism. acs.org Recent advancements have led to the development of photocontrolled cationic polymerization systems for vinyl ethers. nih.govnih.gov
These systems often employ a combination of a photocatalyst (PC) and a chain-transfer agent (CTA). nih.govnih.gov The proposed mechanism involves a series of steps:
Activation: Upon light absorption, the excited photocatalyst oxidizes the CTA via a single-electron transfer (SET), forming a radical cation. nih.govnih.gov
Initiation: This radical cation undergoes mesolytic cleavage to generate a reactive cation, which initiates the polymerization of the this compound monomer, and a stable radical. nih.govnih.gov
Degenerative Chain Transfer: A reversible addition-fragmentation type degenerative chain transfer process contributes to the narrow dispersities and controlled chain growth. nih.govnih.gov
Deactivation: The polymerization is deactivated when the reduced photocatalyst is oxidized by the stable radical, which simultaneously produces an anion that caps (B75204) the polymer chain end, rendering it dormant. nih.govnih.gov
This cycle of activation and deactivation can be controlled by the presence or absence of light, allowing for temporal regulation of the polymerization. nih.gov The fine-tuning of the electronic properties and redox potentials of both the photocatalyst and the CTA is crucial for achieving a photocontrolled system rather than a simple photoinitiated one. nih.govnih.gov
A significant area of development has been the extension of photopolymerization into the visible light spectrum. acs.org This is advantageous due to the lower cost, greater safety, and deeper penetration of visible light compared to UV radiation. acs.org
Visible light-regulated cationic polymerization of vinyl ethers has been successfully demonstrated using systems that combine a metal-free photocatalyst, a chain-transfer agent, and irradiation with, for example, blue light-emitting diodes (LEDs). acs.orgnih.gov These systems can produce poly(this compound)s with good control over molecular weight and dispersity. acs.orgnih.gov
One approach involves cationic RAFT polymerization facilitated by photocatalysts that absorb in the visible region. acs.org For instance, certain acridinium (B8443388) salts have been shown to be effective photocatalysts for the cationic RAFT polymerization of various vinyl ethers under blue, green, and even white light LEDs. acs.orgsemanticscholar.org The mechanism is similar to the photocontrolled systems described above, where the photocatalyst initiates the process by oxidizing the RAFT agent. semanticscholar.org The ability to switch the polymerization on and off by controlling the light source provides excellent temporal control over the reaction. semanticscholar.org
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Vinyl Ethers
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a significant advancement in synthesizing well-defined poly(this compound)s. nih.govacs.org This technique provides excellent control over molecular weight, dispersity, and polymer architecture. nih.govresearcher.life Initially developed for radical polymerization, the principles of RAFT have been successfully adapted to cationic systems, opening new avenues for the creation of advanced polymer materials. nih.govacs.org
Mechanism of Cationic RAFT Polymerization for Vinyl Ethers
The mechanism of cationic RAFT polymerization of vinyl ethers involves a degenerative chain transfer process mediated by a chain transfer agent (CTA). acs.orgnih.gov The process is typically initiated by a protonic acid or a Lewis acid, which generates a carbocationic active center from a this compound monomer. nih.govresearchgate.net This active center then reacts with the CTA, which is often a thiocarbonylthio compound, to form a dormant species and a new cationic species. nsf.govrsc.org
A key feature of this mechanism is the dynamic equilibrium between the active (propagating) and dormant species. acs.org This equilibrium allows for controlled chain growth, as the majority of polymer chains remain in the dormant state at any given time, minimizing irreversible termination and chain transfer reactions. acs.orgnih.gov The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to CTA. nih.gov
Initiation: A protonic or Lewis acid initiates the polymerization by activating a monomer to a carbocation.
Chain Transfer: The propagating cationic chain end reacts with the CTA.
Reinitiation: The newly formed cationic species initiates the growth of a new polymer chain.
Equilibrium: A rapid equilibrium is established between the propagating chains and the dormant species, leading to a controlled polymerization process. nih.gov
Design and Application of Chain Transfer Agents (CTAs) in Cationic RAFT
The choice of the chain transfer agent (CTA) is crucial for the success of cationic RAFT polymerization. nih.gov Unlike radical RAFT, which primarily uses thiocarbonylthio-based CTAs, cationic RAFT can employ a broader range of agents, including carbamates, thioethers, selenoethers, phosphates, and sulfonates. nih.govresearchgate.net The structure of the CTA significantly influences the control over the polymerization process. nih.gov
Thiocarbonylthio compounds, such as dithiocarbamates and trithiocarbonates, are commonly used CTAs in cationic RAFT of vinyl ethers. nih.govx-mol.net The effectiveness of these CTAs depends on their electronic properties, which can be tuned by modifying the substituents on the dithiocarboxylic core. nih.gov For instance, the development of solid, colorless CTAs that can be synthesized via green routes represents a significant advancement, overcoming the limitations of earlier viscous, colored, and difficult-to-purify CTAs. nsf.gov
The versatility of cationic RAFT allows for the synthesis of polymers with specific end-functionalities and complex architectures like block and star polymers. nih.gov Furthermore, it enables the creation of block copolymers from monomers that polymerize through different mechanisms (e.g., cationic and radical). nih.gov
Table 1: Examples of Chain Transfer Agents (CTAs) for Cationic RAFT Polymerization of Vinyl Ethers
| CTA Type | Example Compound | Monomer(s) Polymerized |
|---|---|---|
| Dithiocarbamate | Dithiocarbamate derivatives | Isobutyl this compound (IBVE), Ethyl this compound (EVE) |
| Trithiocarbonate | Trithiocarbonate derivatives | Vinyl ethers |
| Thioether | Thioether derivatives | Vinyl ethers |
| Carbamate | Carbamate derivatives | Vinyl ethers |
| Phosphate | Phosphate derivatives | Vinyl ethers |
Photocontrolled Cationic RAFT Polymerization
Photocontrolled cationic RAFT polymerization offers temporal and spatial control over the polymerization process by using light as an external stimulus. nih.gov This technique typically involves a photocatalyst that, upon irradiation, initiates the polymerization. The polymerization proceeds in the presence of light and is deactivated in the dark, allowing for precise regulation of chain growth. nih.gov
The mechanism of photocontrolled cationic RAFT polymerization of vinyl ethers involves the single-electron transfer (SET) from the CTA to the excited photocatalyst, generating a radical cation. nih.gov This radical cation then undergoes mesolytic cleavage to produce an active cationic chain end and a stable radical. nih.gov The cationic species engages in the RAFT equilibrium, while the deactivation step involves the capping of the polymer chain end. nih.gov
Various photocatalysts have been employed for this purpose, including N-arylacridinium salts and polypyridyl iridium complexes. acs.orgx-mol.net These photocatalysts are chosen based on their redox potentials, which must be compatible with the CTA to achieve a controlled process. nih.govx-mol.net For example, N-arylacridinium salts have been shown to provide excellent temporal control over the cationic RAFT polymerization of vinyl ethers under blue and green light. x-mol.net This method has been successfully applied to a range of vinyl ethers, including isobutyl this compound (IBVE), n-butyl this compound (nBVE), and 2-chloroethyl this compound (Cl-EVE). acs.org
Stereoselective Cationic Polymerization of Vinyl Ethers
Achieving control over the stereochemistry (tacticity) of the polymer backbone is a significant goal in polymer science, as it profoundly affects the material's physical properties. nih.govdigitellinc.com In the context of vinyl ethers, stereoselective cationic polymerization aims to produce polymers with a high degree of a specific tacticity, most commonly isotacticity. nih.govacs.org
Strategies for Control over Polymer Tacticity (e.g., Isotacticity)
The primary strategy for controlling tacticity in the cationic polymerization of vinyl ethers is through catalyst-controlled stereoselection. nih.govnsf.gov This approach utilizes a chiral catalyst system to direct the facial addition of the incoming monomer to the propagating chain end. nsf.gov This is in contrast to chain-end control, where the stereochemistry of the last added monomer dictates the stereochemistry of the next addition. nsf.gov
Early examples of stereoregular polymerization of vinyl ethers date back to the late 1940s, where strong Lewis acids like BF₃·Et₂O at low temperatures produced crystalline polymers. nih.gov More recently, significant advancements have been made using bulky Lewis acid catalysts and chiral counterions to achieve high levels of isotacticity. nih.govnih.govrsc.org For example, titanium-based Lewis acids with bulky aryloxy substituents have been shown to produce highly isotactic poly(isobutyl this compound). nih.gov The degree of isotacticity is often influenced by factors such as reaction temperature and monomer concentration. nih.gov
The development of isotactic poly(this compound)s has led to materials with desirable properties, including tensile properties comparable to commercial polyolefins but with significantly stronger adhesion to polar substrates. nih.govdigitellinc.com
Role of Chiral Lewis Acid Catalysts and Ligands
Chiral Lewis acid catalysts and their associated ligands are central to achieving high stereoselectivity in the cationic polymerization of vinyl ethers. nsf.govrsc.org The design of chiral counterions that can effectively bias the stereochemical outcome of the polymerization has been a key area of research. nih.govdigitellinc.com
One successful approach involves the use of chiral phosphoric acids in combination with a titanium Lewis acid. nsf.gov Specifically, 1,1'-bi-2-naphthol (B31242) (BINOL)-based phosphoric acids have been employed to create a chiral environment around the propagating chain end. nsf.govrsc.org This chiral counterion strategy has proven to be general for various this compound substrates, yielding isotactic polymers with high degrees of stereoregularity. nih.govnsf.gov
Another class of effective catalysts is based on titanium complexes of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), which is derived from tartaric acid. rsc.org These catalysts have demonstrated high efficiency in producing isotactic poly(this compound)s. rsc.org Additionally, metal-free approaches using chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have been developed. chemrxiv.orgacs.org These organocatalysts can initiate polymerization and their chiral conjugate base directs the stereochemistry of monomer addition, offering a metal-free route to isotactic poly(this compound)s. chemrxiv.orgacs.org
Table 2: Chiral Catalysts and Ligands for Stereoselective Cationic Polymerization of Vinyl Ethers
| Catalyst/Ligand System | Resulting Tacticity | Example Monomer(s) |
|---|---|---|
| TiCl₄ / Chiral Phosphoric Acid (BINOL-based) | High Isotacticity | Vinyl ethers |
| Ti-TADDOLate complexes | High Isotacticity (up to 94% m) | Isobutyl this compound, n-propyl this compound, 2-phenylethyl this compound |
| Imidodiphosphorimidates (IDPis) (Chiral Brønsted Acid) | High Isotacticity | Vinyl ethers |
| BF₃·OEt₂ | Isotactic | Benzyl (B1604629) this compound |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1'-bi-2-naphthol (BINOL) |
| 2-chloroethyl this compound (Cl-EVE) |
| BF₃·Et₂O |
| Ethyl this compound (EVE) |
| Imidodiphosphorimidates (IDPis) |
| Isobutyl this compound (IBVE) |
| n-butyl this compound (nBVE) |
| N-arylacridinium salts |
| Polypyridyl iridium complexes |
| SnCl₄ |
| α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) |
| TiCl₄ |
Asymmetric Ion-Pairing Catalysis in Stereoselective Polymerization
The precise control of stereochemistry in polymer synthesis is a significant goal, as it allows for the creation of materials with unique and predictable properties from readily available monomers. While methods for the stereoselective polymerization of nonpolar vinyl monomers are well-established, achieving the same level of control for polar vinyl monomers like vinyl ethers has been a persistent challenge. A significant breakthrough in this area has been the development of asymmetric ion-pairing catalysis.
This innovative approach utilizes a chiral counterion to direct the facial addition of incoming this compound monomers to the growing polymer chain, thereby controlling the stereochemistry of the resulting polymer. This catalyst-controlled method can override the conventional chain-end stereochemical bias, enabling the synthesis of highly isotactic poly(this compound)s.
A notable example of this strategy involves the use of an ion-pair catalyst composed of a photoredox active cation (PC+) and a sterically confined chiral anion (*A–). This system facilitates the cationic polymerization of vinyl ethers with both photocontrol and high isotactic selectivity. Researchers have achieved isotacticity up to 91% m with this method, even at very low catalyst loadings (50 ppm). The photoredox cations can be generated from pyrylium (B1242799) and acridinium tetrafluoroborates, while chiral anions like N,N′-bis(triflyl)phosphoramidimidates are instrumental in achieving high isotacticity.
Further investigations into this mechanism have highlighted the importance of ligand deceleration effects in enhancing stereoselectivity. By understanding the structure-reactivity relationships through experimental and computational studies, researchers have expanded the scope of monomers suitable for this type of polymerization. For instance, the use of enantioenriched this compound monomers in conjunction with a chiral catalyst has led to the synthesis of an isotactic poly(this compound) with a record-high stereoselectivity of 95.1% ± 0.1 meso diads, a result of a triple diastereocontrol model where monomer and catalyst stereochemistry are perfectly matched.
The development of single-component initiating organic acids has also contributed to this field. These catalysts form a tight ion complex with the oxocarbenium ion chain end, which is crucial for preventing chain-transfer reactions and enabling living polymerization. This control leads to the formation of poly(this compound)s with narrow molecular weight distributions and predictable molecular weights.
Table 1: Examples of Asymmetric Ion-Pairing Catalysis in this compound Polymerization
| Catalyst System | Monomer | Stereoselectivity (Isotacticity) | Key Features |
|---|---|---|---|
| Photoredox cation (from pyrylium/acridinium tetrafluoroborates) + Chiral anion (N,N′-bis(triflyl)phosphoramidimidates) | Vinyl ethers | Up to 91% m | Photocontrol, low catalyst loading (50 ppm) |
| Chiral Lewis acid | Vinyl ethers | High | Ligand deceleration effects enhance stereoselectivity |
| Chiral Lewis acid + Enantioenriched this compound | Enantioenriched vinyl ethers | Up to 95.1% ± 0.1 meso diads | Triple diastereocontrol model |
| Single-component initiating organic acid (e.g., PCCP anion) | Vinyl ethers | Well-controlled | Prevents chain-transfer, allows for living polymerization |
Copolymerization of Vinyl Ethers with Diverse Monomers
Cationic Copolymerization with Electron-Accepting Monomers (e.g., Dicycloaliphatic Epoxides)
Vinyl ethers can be effectively copolymerized with electron-accepting monomers such as dicycloaliphatic epoxides through a cationic mechanism. The photoinitiated cationic polymerization of these systems has been studied, revealing complex interactions between the comonomers. While significant copolymerization may not always occur, the presence of vinyl ethers can accelerate the ring-opening polymerization of the epoxide.
Radical Copolymerization with Electron-Accepting Monomers (e.g., Unsaturated Esters, N-substituted Maleimides, Maleates, Acrylates)
Vinyl ethers, which are electron-rich monomers, readily undergo radical copolymerization with electron-accepting monomers. This type of copolymerization often proceeds through the formation of a donor-acceptor complex.
For instance, in the case of maleate/vinyl ether combinations, the two monomers have been observed to polymerize at the same rate, regardless of the initial monomer feed composition, leading to the formation of an alternating copolymer. A similar phenomenon is observed with N-substituted maleimide (B117702)/vinyl ether systems, which can polymerize readily upon UV exposure, even without an added photoinitiator. The monomer feed composition plays a crucial role in the polymerization kinetics. When the this compound is in excess, an alternating copolymer is formed. However, if the maleimide is in excess, both copolymerization and homopolymerization of the maleimide occur simultaneously, resulting in a copolymer with isolated this compound units.
The addition of an acrylate (B77674) monomer to a maleate/vinyl ether mixture can increase the final cure extent. In such hybrid systems, three types of polymer networks can form concurrently: an alternating this compound/maleate copolymer, a this compound/acrylate copolymer with isolated this compound units, and a cross-linked acrylate homopolymer.
Radical-Promoted Cationic Polymerization of this compound Monomer Mixtures
A versatile method for polymerizing vinyl ethers involves radical-promoted cationic polymerization. This technique utilizes free radical initiators to generate species that can initiate a cationic polymerization process. For example, in a mixture of butyl this compound (BVE) and methyl methacrylate (B99206) (MMA), a free radical initiator can be used in conjunction with a cationic initiator like a diphenyliodonium salt. The polymerization begins with the free radical polymerization of MMA. The growing poly(MMA) radicals then add to the BVE monomer, and subsequent oxidation of these electron-donating polymeric radicals by the iodonium (B1229267) ions generates cations that initiate the polymerization of BVE.
This approach is particularly attractive because it allows for the use of a wide range of commercially available free radical photoinitiators that absorb light at wavelengths greater than 300 nm, thereby activating cationic polymerization.
Dual-Mode Polymerization Strategies Integrating Radical and Cationic Mechanisms
Dual-mode polymerization strategies that combine both radical and cationic mechanisms in a single system offer a powerful tool for synthesizing novel copolymers. These strategies often employ a single mediating agent that can be activated by different stimuli to switch between the two polymerization pathways.
One such approach is the concurrent cationic and radical interconvertible simultaneous copolymerization of vinyl ethers and vinyl esters using a dithiocarbamate or xanthate as a dual RAFT (Reversible Addition-Fragmentation
Synthesis of Advanced Poly(this compound) Architectures
Block Copolymers Derived from Vinyl Ethers
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by covalent bonds. The synthesis of well-defined block copolymers containing poly(this compound) (PVE) segments has been extensively explored, primarily through living cationic polymerization. This technique allows for precise control over molecular weight, narrow molecular weight distributions (polydispersity, Đ), and polymer architecture. acs.orgfrontiersin.org
Living cationic polymerization, first reported for vinyl ethers in the 1980s, suppresses chain transfer and termination reactions that are common in conventional cationic polymerization. acs.orgfrontiersin.org This control is crucial for the synthesis of block copolymers, which is typically achieved by the sequential addition of different monomers to a living polymer chain. For instance, after polymerizing a first this compound monomer to create a living homopolymer block, a second this compound monomer is introduced to the reactor, which then polymerizes from the active end of the first block, forming a diblock copolymer. uliege.betandfonline.com This process can be repeated with additional monomers to create triblock or multiblock copolymers. ucy.ac.cy
A variety of block copolymers have been synthesized using this method. For example, both AB and BA type block copolymers of α-methylstyrene (αMeSt) and 2-chloroethyl this compound (CEVE) were successfully synthesized by sequential living cationic polymerization. tandfonline.com Similarly, water-soluble ABC triblock copolymers of methyl this compound (MVE), ethyl this compound (EVE), and methyl tri(ethylene glycol) this compound (MTEGVE) have been prepared, demonstrating the versatility of this approach for creating complex, functional architectures. ucy.ac.cy
Amphiphilic block copolymers, containing both hydrophilic and hydrophobic segments, are a particularly important class derived from vinyl ethers. These polymers can self-assemble in solution to form structures like micelles. uliege.beucy.ac.cy For example, diblock copolymers of the hydrophilic methyl tri(ethylene glycol) this compound and the hydrophobic isobutyl this compound or benzyl this compound have been synthesized. ucy.ac.cyucy.ac.cy The properties of these copolymers, such as their critical micelle concentration and cloud point, can be tuned by adjusting the relative lengths of the hydrophilic and hydrophobic blocks. ucy.ac.cyacs.org
Mechanistic transformation is another powerful strategy for creating block copolymers from monomers that polymerize via different mechanisms. nih.govnih.gov This involves converting the active center of a living polymer chain from one type (e.g., cationic) to another (e.g., radical). For instance, researchers have successfully combined living cationic polymerization of vinyl ethers with living radical polymerization of acrylates within a single reaction vessel by using a dormant species that can be activated by two different stimuli. acs.orgnih.gov This avoids intermediate separation and purification steps. nih.gov Another approach involves using a macroinitiator from one type of polymerization to initiate the polymerization of a second monomer via a different mechanism. nih.gov For example, a poly(methyl methacrylate) with an iodide end group, prepared by reversible complexation mediated living radical polymerization (RCMP), was used as a macroinitiator for the living cationic polymerization of isobutyl this compound. nih.gov
Table 1: Examples of Block Copolymers Derived from Vinyl Ethers
| Block Copolymer System | Monomers | Polymerization Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Poly(α-methylstyrene)-b-poly(2-chloroethyl this compound) | α-Methylstyrene, 2-Chloroethyl this compound | Sequential Living Cationic Polymerization | Successful synthesis of AB and BA block copolymers with narrow molecular weight distributions. | tandfonline.com |
| Poly(methyl this compound)-b-poly(isobutyl this compound) | Methyl this compound, Isobutyl this compound | Living Cationic Sequential Copolymerization | Formed thermo-sensitive nanosized micelles in water. | uliege.be |
| Poly(methyl tri(ethylene glycol) this compound)-b-poly(benzyl this compound) | Methyl tri(ethylene glycol) this compound, Benzyl this compound | Living Cationic Polymerization | Amphiphilic copolymers that form micelles and larger aggregates in aqueous solution. | ucy.ac.cyacs.org |
| Poly(methyl methacrylate)-b-poly(isobutyl this compound) | Methyl methacrylate, Isobutyl this compound | Mechanistic Transformation (RCMP to PROAD) | Successful fabrication of block copolymers by combining two distinct living polymerization techniques. | nih.gov |
| Water-Soluble ABC Triblocks | Methyl this compound, Ethyl this compound, Methyl tri(ethylene glycol) this compound | Living Cationic Polymerization | Synthesis of well-defined triblock copolymers with varying block sequences. | ucy.ac.cy |
End-Functionalized Poly(this compound)s
The introduction of specific functional groups at the chain ends of poly(this compound)s creates well-defined macromolecular structures with tailored properties and reactivity. Living cationic polymerization is a key method for achieving this, as it allows for the precise placement of functionalities at either the initiating (α-end) or terminating (ω-end) of the polymer chain. acs.orgfrontiersin.org
One common strategy involves the use of functional initiators. In this approach, the polymerization is initiated by a molecule that already contains the desired functional group. This group then remains at the α-terminus of the resulting polymer chain. For example, a novel initiator containing a spiropyran (SP) moiety was used for the living cationic polymerization of various vinyl ethers. mdpi.comresearchgate.net This yielded SP end-functionalized polymers whose self-assembly properties could be controlled by photoirradiation due to the photoisomerization of the terminal SP group. mdpi.comresearchgate.net Similarly, functional initiating systems, such as adducts of HCl and functionalized vinyl ethers, have been used to create poly(α-methylstyrene) with terminal methacrylate, acetate, or phthalimide (B116566) groups. tandfonline.com
Another method is end-capping, where the living cationic polymerization is terminated by reacting the active chain end with a specific quenching agent. This places the functional group at the ω-terminus. Water-soluble, amphiphilic diblock copolymers have been synthesized by terminating the living cationic polymerization of methyl this compound with various n-alcohols and n-alkyl carboxylic acids. ucy.ac.cy The properties of the resulting polymers, such as their cloud points in aqueous solution, were found to depend on the nature of the end-capping agent. ucy.ac.cy
The high chain-end fidelity of certain polymerization techniques, like organocatalytic cationic degenerate chain transfer (DCT) polymerization, also allows for efficient post-polymerization modification to introduce end-functionalities. rsc.org This method yields well-defined PVEs that can be further reacted to introduce desired groups. rsc.org Likewise, reversible addition–fragmentation chain transfer (RAFT) polymerization has been used to create multi-arm star polymers of poly(vinyl acetate), which, after aminolysis and subsequent modification of the resulting thiol end-groups, can be converted to end-functionalized star poly(vinyl alcohol)s. acs.org
Table 2: Synthesis Strategies for End-Functionalized Poly(this compound)s
| Functionalization Strategy | Description | Example | Resulting Polymer | Reference(s) |
|---|---|---|---|---|
| Functional Initiator | Polymerization is started with an initiator containing the desired functional group. | Living cationic polymerization of 2-methoxyethyl this compound (MOVE) initiated with a spiropyran-containing adduct (SPVE-TFA). | Spiropyran end-functionalized poly(2-methoxyethyl this compound) (SP-PMOVE). | mdpi.comresearchgate.net |
| End-Capping | Living polymer chains are terminated with a functional quenching agent. | Living cationic polymerization of methyl this compound terminated with stearic acid. | Stearic acid-terminated poly(methyl this compound). | ucy.ac.cyucy.ac.cy |
| Post-Polymerization Modification | A reactive end-group from a controlled polymerization is chemically modified after polymerization. | DCT polymerization of vinyl ethers to produce polymers with high chain-end fidelity, followed by chain-end modification. | End-functionalized poly(this compound)s. | rsc.org |
Crosslinked Poly(this compound) Networks and Hybrid Materials
Crosslinked poly(this compound) networks are three-dimensional polymer structures formed by linking PVE chains together. These materials often exhibit properties like swelling in solvents to form hydrogels and enhanced mechanical stability compared to their linear counterparts. Hybrid materials involve the combination of PVEs with inorganic components, leading to composites with unique properties.
Crosslinking can be achieved through various chemical reactions involving functional groups on the PVE chains. One method involves the reaction of a PVE copolymer with a multifunctional crosslinking agent. For instance, hydrogels have been prepared from blends of poly(methyl this compound-alt-maleic acid) and poly(ethylene glycol) (PEG). researchgate.net Upon heating, an esterification reaction occurs between the carboxylic acid groups of the PVE copolymer and the hydroxyl groups of PEG, forming a crosslinked network. researchgate.net The properties of these hydrogels, such as swelling rate and crosslink density, can be controlled by varying the molecular weight of the PEG crosslinker. researchgate.net Similarly, poly(vinyl alcohol) (PVA) can be crosslinked with poly(methyl this compound-alt-maleic anhydride) (PMVE-MA), where the anhydride (B1165640) groups react with the hydroxyl groups of PVA. mdpi.com
Photocrosslinking is another versatile method for creating PVE networks. This technique uses light to initiate polymerization of reactive groups attached to the polymer backbone. nih.gov Polymers with pendant this compound groups can be efficiently crosslinked via photoinitiated cationic polymerization using sulfonium (B1226848) salts as photoinitiators. researchgate.net This method is highly efficient due to the long kinetic chain length of the cationic polymerization of vinyl ethers. researchgate.net It is also possible to create thermoset materials with spatially and temporally controlled mechanical properties by using a system with two different photocatalysts that selectively polymerize either vinyl ethers or acrylates in response to different wavelengths of light (e.g., green and blue light). nsf.gov
"Click" chemistry reactions, such as the Diels-Alder cycloaddition, provide a highly efficient route to crosslinked hydrogels under mild conditions. Poly(methyl this compound-alt-maleic acid) can be functionalized with furan (B31954) and maleimide groups. When aqueous solutions of these two complementary polymers are mixed, they form a crosslinked hydrogel via the Diels-Alder reaction. acs.orgmcmaster.ca
Hybrid materials incorporating PVEs have also been developed. A notable example is the synthesis of PVE-HY-zeolite hybrid materials. acs.org In this approach, the cationic polymerization of various vinyl ethers is initiated on the acidic sites within the supercages of HY zeolites. This surface-mediated polymerization results in the PVE chains being formed directly inside the zeolite structure, creating a novel hybrid material with distinct optical properties. acs.org
Table 3: Methods for Preparing Crosslinked PVE Networks and Hybrid Materials
| Material Type | Method | Components | Key Features | Reference(s) |
|---|---|---|---|---|
| Crosslinked Hydrogel | Thermal Crosslinking (Esterification) | Poly(methyl this compound-co-maleic acid), Poly(ethylene glycol) (PEG) | Crosslink density and swelling properties are tunable by PEG molecular weight. | researchgate.net |
| Crosslinked Hydrogel | Diels-Alder "Click" Reaction | Furan- and maleimide-functionalized poly(methyl this compound-alt-maleic acid) | Gels form rapidly in water at room temperature without toxic catalysts. | acs.orgmcmaster.ca |
| Crosslinked Film | Photoinitiated Cationic Polymerization | Polymers with pendant vinyloxy groups, Sulfonium salt photoinitiator | Highly efficient crosslinking due to long kinetic chain length. | researchgate.net |
| Spatially Controlled Thermoset | Wavelength-Selective Photocrosslinking | This compound and acrylate monomers, Two distinct photocatalysts | Mechanical properties can be tuned by controlling the wavelength and dosage of light. | nsf.gov |
| Hybrid Material | Surface-Mediated Cationic Polymerization | Vinyl ethers (ethyl, isobutyl), HY-Zeolite | PVE chains are formed within the zeolite supercages, resulting in unique optical properties. | acs.org |
Reactivity and Synthetic Transformations of Vinyl Ethers in Organic Synthesis
Cycloaddition Reactions of Vinyl Ethers
Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the rapid construction of cyclic molecules. Vinyl ethers, due to their electronic properties, can act as either the electron-rich or electron-poor component, depending on the nature of the reaction partner.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org In the "normal-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com However, vinyl ethers, being electron-rich alkenes, typically participate as dienophiles in reactions with electron-poor dienes. wikipedia.org The rate of these reactions is enhanced by the presence of electron-donating groups on the vinyl ether. masterorganicchemistry.com
For a successful Diels-Alder reaction, the diene must be in the s-cis conformation. masterorganicchemistry.com The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds and a new pi bond. masterorganicchemistry.com
Table 1: Examples of Dienophiles in Diels-Alder Reactions
| Dienophile | Activating Group(s) |
| Methyl acrylate (B77674) | Ester |
| Dimethyl maleate | Two Ester Groups |
| Dimethyl fumarate | Two Ester Groups |
| Maleic anhydride (B1165640) | Anhydride |
This table illustrates common dienophiles with electron-withdrawing groups that accelerate the Diels-Alder reaction.
In contrast to the normal-demand reaction, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. organic-chemistry.orgwikipedia.org Vinyl ethers are excellent dienophiles in IEDDA reactions due to their high-energy highest occupied molecular orbital (HOMO). wikipedia.orgwikipedia.org This reaction is particularly useful for the synthesis of heterocyclic compounds when heteroatoms are part of the diene. wikipedia.org
The reactivity in IEDDA reactions is governed by the energy gap between the dienophile's HOMO and the diene's lowest unoccupied molecular orbital (LUMO). wikipedia.org Electron-donating groups on the this compound increase the HOMO energy, accelerating the reaction. wikipedia.org Common dienes used in IEDDA reactions include 1,2,4,5-tetrazines, which are highly electron-deficient. rsc.org The reaction between a this compound and a tetrazine is a powerful tool in bioorthogonal chemistry, allowing for the cleavage of the this compound protecting group under biological conditions. nih.govresearchgate.net
Table 2: Factors Influencing IEDDA Reaction Rates
| Factor | Effect on Reaction Rate |
| Electron-donating group on dienophile | Increases |
| Electron-withdrawing group on diene | Increases |
| Smaller HOMOdienophile-LUMOdiene energy gap | Increases |
This table summarizes the key electronic factors that influence the kinetics of Inverse Electron-Demand Diels-Alder reactions.
Claisen Rearrangements Involving Vinyl Ethers
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a libretexts.orglibretexts.org-sigmatropic rearrangement. organic-chemistry.orgbyjus.com This thermal rearrangement is characteristic of allyl vinyl ethers, which convert to γ,δ-unsaturated carbonyl compounds. libretexts.orgbyjus.comlibretexts.orglibretexts.org
The classic Claisen rearrangement begins with the formation of an allyl this compound. redalyc.org These ethers can be synthesized from allylic alcohols through an acid-catalyzed ether exchange with a simple this compound, such as ethyl this compound. redalyc.org The subsequent thermal rearrangement proceeds through a concerted, six-membered cyclic transition state. libretexts.orgnih.gov This reaction is stereoselective, with the geometry of the double bond in the product being influenced by the conformation of the transition state. organic-chemistry.org
The reaction is typically exothermic and follows first-order kinetics. byjus.com The rate can be accelerated by using polar solvents. byjus.com
A more efficient approach to γ,δ-unsaturated aldehydes involves a tandem reaction sequence where the formation of the allyl this compound and the Claisen rearrangement occur in one pot. organic-chemistry.orgacs.org This process is catalyzed by a palladium(II)-phenanthroline complex and avoids the use of toxic mercury(II) catalysts that were previously employed. organic-chemistry.orgacs.orgnih.gov
The reaction begins with the palladium-catalyzed this compound exchange between an allylic alcohol and a this compound, such as triethyleneglycol dithis compound, at a moderate temperature. organic-chemistry.org Upon increasing the temperature, the in situ-formed allyl this compound undergoes the Claisen rearrangement. organic-chemistry.org This methodology has been successfully applied on a large scale for the synthesis of various γ,δ-unsaturated aldehydes. organic-chemistry.orgacs.org
Table 3: Comparison of Claisen Rearrangement Methods
| Method | Catalyst | Key Features |
| Classical | Heat or Lewis Acid | Two-step process: ether formation then rearrangement. byjus.comredalyc.org |
| Tandem Palladium-Catalyzed | Pd(II)-phenanthroline complex | One-pot synthesis, avoids toxic catalysts, scalable. organic-chemistry.orgacs.org |
This table compares the traditional and modern palladium-catalyzed approaches to the Claisen rearrangement of allyl vinyl ethers.
The propargyl Claisen rearrangement is a variation that utilizes propargyl vinyl ethers to synthesize functionalized allenes through a libretexts.orglibretexts.org-sigmatropic rearrangement. rsc.orgrsc.org These allenes are valuable intermediates that can be used in domino methodologies to create a diverse range of organic compounds. rsc.org
The reaction can be uncatalyzed, proceeding under thermal conditions, or catalyzed by various agents, including gold(I) complexes. acs.orgorganic-chemistry.org The gold-catalyzed reaction, using a trinuclear gold(I)-oxo complex, allows the rearrangement to occur at room temperature with high stereoselectivity. organic-chemistry.org Depending on the reaction conditions, the initially formed allenyl ketones or esters can undergo further transformations, leading to highly substituted furans and cyclopentenes. acs.orgnih.gov
Transition Metal-Catalyzed Functionalizations and Bond Activations of Vinyl Ethers
Transition metal catalysis provides a powerful platform for the functionalization and activation of various bonds within this compound molecules. These methods have enabled the development of novel synthetic strategies, allowing for the construction of complex molecular architectures from simple, readily available starting materials. The reactivity of vinyl ethers can be finely tuned through the choice of metal catalyst, ligands, and reaction conditions, leading to a diverse array of chemical transformations.
C-H Bond Activation and Functionalization of Vinylic Positions
The direct functionalization of vinylic C-H bonds in vinyl ethers represents an atom-economical approach to introduce new substituents. Transition metal catalysts, particularly those based on rhodium and iridium, have proven effective in mediating these transformations.
Rhodium-catalyzed carbenoid C-H insertion is a notable method for stereoselective C-H functionalization. nih.gov For instance, vinyl ethers can participate in a combined C-H functionalization/Cope rearrangement (CHCR) reaction. nih.govnih.gov When chiral dirhodium catalysts are employed, this reaction proceeds with high diastereoselectivity and enantioselectivity, offering a synthetic equivalent to the vinylogous Mukaiyama aldol (B89426) reaction. nih.govnih.gov The reaction is understood to proceed through an s-cis boat transition state. nih.govnih.gov
Iridium complexes have also been utilized for the activation of vinylic C-H bonds. A diphosphine and hydrido-bridged diiridium complex has been shown to react with 2,3-dihydrofuran, a cyclic this compound, to achieve selective C-H activation at the 5-position. mdpi.com This reaction leads to the formation of a dinuclear oxacarbene complex. mdpi.com Similarly, the reaction of this iridium complex with ethyl this compound results in the activation of the vinylic C-H bond. mdpi.com
Recent research has also demonstrated the reversible activation of sp² C-H bonds of olefins at room temperature using a gallium aminoxy complex, highlighting the potential of main-group elements in C-H activation chemistry. chemrxiv.org
| Catalyst/Reagent | This compound Type | Reaction Type | Key Features |
| Chiral Dirhodium Catalysts | General Vinyl Ethers | C-H Functionalization/Cope Rearrangement | High diastereoselectivity and enantioselectivity. nih.govnih.gov |
| Diphosphine and Hydrido-Bridged Diiridium Complex | 2,3-Dihydrofuran, Ethyl this compound | Vinylic C-H Activation | Selective activation at the 5-position for 2,3-dihydrofuran. mdpi.com |
| Gallium Aminoxy Complex | Olefins | Reversible sp² C-H Activation | Room temperature activation. chemrxiv.org |
C-O Bond Activation and Functionalization of Vinyl Ethers
The activation of the relatively inert C-O bond in vinyl ethers opens up further avenues for synthetic transformations. Research has demonstrated that successive C-H and C-O bond activation can be achieved using specific transition metal complexes.
A diphosphine and hydrido-bridged diiridium complex has been shown to mediate the successive activation of both C-H and C-O bonds in vinyl ethers. mdpi.com In the case of 2,3-dihydrofuran, after the initial C-H activation at the 5-position, the resulting dinuclear oxacarbene complex slowly undergoes a proton-mediated C-O bond activation to form a μ-vinylidene complex. mdpi.com With ethyl this compound, the successive activation of C-H and C-O bonds occurs rapidly to yield a μ-vinyl complex. mdpi.com
| Catalyst System | Substrate | Process | Outcome |
| Diphosphine and hydrido-bridged diiridium complex | 2,3-Dihydrofuran | Successive C-H and C-O bond activation | Formation of a μ-vinylidene complex via a dinuclear oxacarbene intermediate. mdpi.com |
| Diphosphine and hydrido-bridged diiridium complex | Ethyl this compound | Rapid successive C-H and C-O bond activation | Formation of a μ-vinyl complex. mdpi.com |
Hydrofunctionalization Reactions (e.g., H-Borylation)
Hydrofunctionalization reactions, such as hydroboration, add a hydrogen atom and another functional group across the double bond of the this compound. These reactions are valuable for introducing new functionalities and creating versatile synthetic intermediates.
A sequential hydroboration/Suzuki-Miyaura coupling of ynol ethers provides a highly regio- and stereoselective route to β,β-disubstituted vinyl ethers. organic-chemistry.org The hydroboration step typically employs pinacolborane (HBpin). organic-chemistry.org This methodology tolerates a wide array of functional groups. organic-chemistry.org
Furthermore, copper-catalyzed direct C-H borylation of vinyl-substituted porphyrinoids has been developed, demonstrating vinylic C-H activation to form pinacolboronated derivatives with high (E)-stereoselectivity. rsc.org While not a direct hydroboration of the this compound double bond, this method highlights the utility of borylation reactions on vinyl-containing systems.
Palladium-catalyzed hydroheteroarylation of vinyl phenols has also been reported, offering a distinct mechanistic pathway for hydrofunctionalization. nih.gov
| Reaction Type | Substrate | Reagent | Key Outcome |
| Sequential Hydroboration/Suzuki-Miyaura Coupling | Ynol Ethers | Pinacolborane (HBpin) | Highly regio- and stereoselective synthesis of β,β-disubstituted vinyl ethers. organic-chemistry.org |
| Direct C-H Borylation | Vinyl-substituted Porphyrinoids | Copper Catalyst | (E)-stereoselective formation of pinacolboronated derivatives. rsc.org |
| Hydroheteroarylation | Vinyl Phenols | Palladium Catalyst | Functionalization with heteroaromatics. nih.gov |
Heck-Type Reactions Involving Vinyl Ethers
Heck-type reactions are palladium-catalyzed carbon-carbon bond-forming reactions that couple an unsaturated halide or triflate with an alkene. Vinyl ethers are effective substrates in these reactions, leading to the formation of substituted vinyl ethers.
Simple and efficient protocols for the palladium-catalyzed regioselective α- and β-arylation of a diverse range of vinyl ethers have been developed. researchgate.net These methods operate under relatively mild conditions and are applicable to complex substrates. researchgate.net The regioselectivity can be controlled by the choice of ligands and additives. For instance, the use of a chelating bisphosphine ligand like dppp (B1165662) can promote α-arylation, while the addition of an excess of an organic base can favor β-arylation. researchgate.net
The silyl-Heck reaction of aryl-substituted alkenes with silyl (B83357) ditriflates, quenched with an alcohol, provides trans-vinyl silyl ethers in high yield with complete regio- and geometric selectivity. nih.gov
| Catalyst System | Reaction | Regioselectivity Control |
| Palladium with dppp ligand | α-Arylation | Chelating bisphosphine ligand promotes α-arylation. researchgate.net |
| Palladium with excess organic base | β-Arylation | Excess organic base favors β-arylation. researchgate.net |
| Palladium | Silyl-Heck Reaction | Complete regio- and geometric selectivity for trans-vinyl silyl ethers. nih.gov |
Hydroformylation of Vinyl Ethers
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is a significant industrial process for the production of aldehydes.
Rhodium-catalyzed hydroformylation of vinyl ethers has been achieved using bidentate phosphoramidite (B1245037) ligands. researchgate.net The rhodium complex, Rh(acac)(2,2′‐bis{(di[1H‐indol‐1‐yl]phosphanyl)oxy}‐1,1′‐binaphthalene}, has demonstrated good regioselectivity in the hydroformylation of vinyl acetate (B1210297) and ethyl this compound. researchgate.net The use of P-chiral phosphorodiamidite ligands in the rhodium-catalyzed asymmetric hydroformylation of vinyl esters can lead to very high enantioselectivities and excellent regioselectivities. acs.org
More recently, a copper hydride (CuH) catalyzed formal hydroformylation of vinyl arenes has been developed, providing access to α-aryl acetal (B89532) products with high enantioselectivity and exclusively branched regioselectivity. dicp.ac.cnacs.orgchemistryviews.org
| Catalyst System | Substrate | Key Features |
| Rhodium with bidentate phosphoramidite ligands | Vinyl acetate, Ethyl this compound | Good regioselectivity. researchgate.net |
| Rhodium with P-chiral phosphorodiamidite ligands | Vinyl esters | High enantioselectivity and excellent regioselectivity. acs.org |
| Copper Hydride (CuH) | Vinyl arenes | High enantioselectivity, exclusively branched regioselectivity. dicp.ac.cnacs.orgchemistryviews.org |
Mizoroki-Heck Reactions with Vinyl Ethers
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. mdpi.com Vinyl ethers are common substrates in this reaction. thieme-connect.com
The arylation of electron-rich alkenes like butyl this compound often leads to regioisomeric mixtures. rsc.org However, regioselective conditions have been developed. For instance, a Pd/Xantphos-catalyzed Mizoroki-Heck arylation of butyl this compound can achieve branched-selective α-alkoxystyrene products. rsc.org The choice of solvent and base, such as a Cs₂CO₃/CH₃CN system, is crucial for selective outcomes. rsc.org
Palladium-catalyzed terminal (β-) arylation of acyclic vinyl ethers with aryl chlorides can be achieved with high regioselectivity using a P(t-Bu)₃ releasing preligand. nih.gov DFT calculations suggest that the steric and electronic properties of the bulky P(t-Bu)₃ ligand contribute to the improved β-selectivity. nih.gov Highly regioselective vinylation of electron-rich olefins, including vinyl ethers, with halostyrenes can be effected by palladium catalysis with either mono- or bidentate phosphines in DMSO. organic-chemistry.org
| Catalyst System | Substrates | Selectivity | Key Factors |
| Pd/Xantphos | Butyl this compound | Branched-selective (α-arylation) | Cs₂CO₃/CH₃CN solvent/base combination. rsc.org |
| Palladium with P(t-Bu)₃ preligand | Acyclic vinyl ethers and aryl chlorides | Terminal (β-) arylation | Steric and electronic influence of the bulky ligand. nih.gov |
| Palladium with mono- or bidentate phosphines | Vinyl ethers and halostyrenes | Highly regioselective vinylation | Reaction in DMSO. organic-chemistry.org |
Vinyl Ethers as Versatile Synthetic Intermediates and Surrogates
Vinyl ethers serve as highly adaptable building blocks in organic synthesis, functioning as precursors and surrogates for other valuable chemical entities. Their unique electronic properties, characterized by an electron-rich double bond, allow them to participate in a wide array of chemical transformations. This versatility enables chemists to devise innovative synthetic strategies, including their use as stable, manageable alternatives to gaseous reagents and as precursors for fundamental chemical structures like acetylenes.
Application as Latent Ethylene (B1197577) Surrogates via Spin-Center Shift Pathways
Ethylene is a fundamental two-carbon building block in organic synthesis, but its practical application is often hampered by its nature as a highly flammable and difficult-to-handle gas. unit.nowikipedia.orgnrochemistry.com To circumvent these challenges, vinyl ethers have been strategically employed as latent ethylene surrogates through a process involving a spin-center shift (SCS) pathway. unit.nowikipedia.orgnrochemistry.com This methodology provides a more streamlined and safer alternative to the direct use of ethylene gas. unit.nonrochemistry.com
The process is typically initiated through photoredox catalysis, where visible light irradiation is used to generate various radicals. unit.no These radicals then combine with a this compound, such as phenyl this compound, to produce an α-oxy radical intermediate. unit.nonrochemistry.com This intermediate can subsequently be added to N-heteroarenes. unit.nonrochemistry.com
A crucial step in this synthetic sequence is the radical-mediated spin-center shift, which acts as the driving force for the cleavage of the C-O bond. nrochemistry.com In this step, the phenoxy group effectively functions as a leaving group. nrochemistry.com This pathway facilitates a three-component reaction that bridges heteroarenes with various coupling partners, including sulfinates, thiols, and phosphine (B1218219) oxides, using the two-carbon backbone derived from the this compound. unit.nonrochemistry.com
Furthermore, this strategy can be extended to the C-H vinylation of N-heteroarenes by subsequent elimination of a sulfonyl group. nrochemistry.com The versatility of this method is particularly valuable in the late-stage functionalization of medicinally relevant molecules and peptides, highlighting its capacity to generate complex and valuable compounds. unit.nonrochemistry.com
Table 1: Key Steps in the Application of Vinyl Ethers as Ethylene Surrogates
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Radical Generation | A photoredox catalyst absorbs visible light to generate a radical species from a suitable precursor. | Photocatalyst, Radical Precursor |
| 2. Addition to this compound | The generated radical adds to the double bond of the this compound. | Radical, Phenyl this compound |
| 3. Formation of α-Oxy Radical | An α-oxy radical intermediate is formed. | α-Oxy Radical |
| 4. Addition to Heteroarene | The α-oxy radical adds to an N-heteroarene. | N-Heteroarene |
| 5. Spin-Center Shift (SCS) | A radical-mediated SCS pathway drives the cleavage of the C-O bond. | Radical Intermediate |
| 6. Product Formation | The final three-component product is formed, incorporating the ethylene unit. | Bridged Heteroarene Product |
Precursors for Acetylene (B1199291) Synthesis through Gem-Dihalocyclopropane Intermediates
Vinyl ethers can also serve as precursors for the synthesis of acetylenes, a fundamental functional group in organic chemistry. One lesser-explored but effective pathway involves the formation and subsequent rearrangement of gem-dihalocyclopropane intermediates. unit.no This method transforms the double bond of a this compound into the triple bond of an acetylene.
The synthesis begins with the reaction of a this compound with an electrophilic dihalocarbene, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂). These carbenes are typically generated in situ from a haloform (e.g., chloroform (B151607) or bromoform) and a strong base. youtube.com The carbene then undergoes a cycloaddition reaction with the electron-rich alkene of the this compound to form a stable gem-dihalocyclopropane ring. unit.noyoutube.com
Table 2: General Reaction Pathway for Acetylene Synthesis from Vinyl Ethers
| Step | Transformation | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Carbene Generation | Formation of a dihalocarbene from a haloform. | Haloform (e.g., CHCl₃), Strong Base (e.g., KOtBu) | Dihalocarbene (:CX₂) |
| 2. Cyclopropanation | [2+1] Cycloaddition of the dihalocarbene to the this compound. | This compound, Dihalocarbene | Gem-Dihalocyclopropane |
| 3. Rearrangement | Elimination and ring-opening to form the alkyne. | Strong Base or Organolithium Reagent | Acetylene/Acetylene Acetal |
Vinyl Ethers in Protecting Group Chemistry
Utility of Vinyl Ethers for Alcohol Protection
The protection of hydroxyl groups is a common necessity in multi-step organic synthesis to prevent unwanted reactions. libretexts.org Vinyl ethers offer a reliable method for this purpose, characterized by straightforward application and selective removal. uobaghdad.edu.iqrsc.org
The fundamental principle of using vinyl ethers as protecting groups involves the conversion of a reactive hydroxyl group (-OH) into a significantly less reactive ether. libretexts.org This transformation is typically achieved through the acid-catalyzed addition of an alcohol to a vinyl ether, such as ethyl this compound, or by reacting the alcohol with acetylene (B1199291) generated in situ from calcium carbide. rsc.orgmdpi.com The resulting structure is an acetal (B89532), which effectively masks the alcohol's reactivity. This strategy is applicable to both primary and secondary alcohols as well as phenols. uobaghdad.edu.iq A key advantage of this method is the use of inexpensive and readily available reagents like calcium carbide. rsc.org
A defining feature of this compound protecting groups is their distinct stability profile. They are notably stable under basic conditions, showing high tolerance to various reagents used in common synthetic transformations such as Suzuki and Sonogashira cross-coupling reactions and reactions involving Grignard reagents. rsc.org This robustness in basic and neutral environments allows for selective manipulation of other parts of the molecule. uobaghdad.edu.iqrsc.org Conversely, the protecting group is labile under acidic conditions. rsc.org Deprotection is readily accomplished through mild acidic hydrolysis, which regenerates the original alcohol with high efficiency. uobaghdad.edu.iqthieme-connect.de This differential stability, being resistant to bases but easily cleaved by acids, makes vinyl ethers a highly orthogonal and practical choice in complex synthetic routes. uobaghdad.edu.iqfiveable.me
This compound Derivatives for Amine (N-H) Fragment Protection (e.g., Pyrazoles)
The application of vinyl ethers extends beyond alcohol protection to include the masking of N-H fragments in nitrogen-containing heterocycles. Ethyl this compound has proven to be a very convenient reagent for the protection of N-unsubstituted pyrazoles. clockss.org The protection reaction involves the alkylation of the pyrazole (B372694) N-H with ethyl this compound, often in the presence of a catalytic amount of acid, to form a 1-(1-ethoxyethyl)pyrazole derivative. clockss.orgresearchgate.net This method is valued for its ease of introduction and the low cost of the reagent. clockss.org The resulting protected pyrazole can then undergo further transformations, such as Sonogashira cross-coupling reactions. researchgate.net Similar to its use with alcohols, the ethoxyethyl protecting group can be easily removed under mild acidic conditions to regenerate the N-unsubstituted pyrazole. clockss.orgresearchgate.net
Bioorthogonal Cleavage of this compound Protecting Groups
In the fields of chemical biology and medicinal chemistry, the ability to remove a protecting group within a biological environment offers powerful control over molecular function. This process, known as bioorthogonal cleavage or "decaging," allows for the activation of molecules at a specific time and location. researchgate.netcam.ac.uk
A key bioorthogonal strategy for cleaving vinyl ethers involves an inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines. nih.govacs.org This reaction is exceptionally fast and can proceed under biocompatible conditions (e.g., in aqueous buffer at physiological pH and temperature) without interfering with native biological processes. nih.govresearchgate.net The this compound acts as the dienophile, reacting with the tetrazine diene. nih.gov The initial cycloaddition is the rate-limiting step, which is followed by the expulsion of a nitrogen molecule (N₂) and subsequent rearrangement of the resulting dihydropyridazine (B8628806) intermediate. nih.govresearchgate.net This cascade of events leads to the "traceless" release of the original alcohol, meaning no part of the cleavage machinery remains attached to the target molecule. nih.gov This efficient release mechanism has been demonstrated for various alcohol-containing molecules, including amino acids, sugars, and fluorophores. nih.govresearchgate.net
The ability to trigger the cleavage of a protecting group under bioorthogonal conditions provides precise spatiotemporal control over the activity of a molecule. researchgate.netresearchgate.net This has significant implications for medicinal chemistry, particularly in the development of prodrugs. nih.gov For instance, a potent cytotoxic drug can be masked with a this compound group, rendering it non-toxic. nih.govresearchgate.net This "caged" prodrug can be administered, and upon introduction of a tetrazine trigger at a specific site, such as a tumor, the active drug is released, reinstating its cytotoxicity locally and minimizing systemic side effects. nih.govresearchgate.net This approach has been successfully used to decage a derivative of the drug duocarmycin in live cancer cells. nih.gov Beyond drug delivery, this method is used in bioorthogonal chemistry to control the function of chemical probes. For example, a fluorophore can be caged with a this compound, and its fluorescence is only revealed upon tetrazine-mediated release, enabling controlled imaging of biological processes like RNA detection. nih.govnih.gov These applications highlight the power of this compound/tetrazine ligation as a versatile tool for controlled molecular activation in living systems. researchgate.netnih.gov
Advanced Characterization and Theoretical Studies in Vinyl Ether Chemistry
Spectroscopic Analysis of Vinyl Ether Polymerization Kinetics (e.g., Real-Time Infrared Spectroscopy)
Real-time infrared (RTIR) spectroscopy is a powerful tool for investigating the kinetics of this compound polymerization. tandfonline.comtandfonline.com This technique allows for the in-situ monitoring of the disappearance of the this compound double bond, typically observed as a strong absorbance band around 1628 cm⁻¹, providing a direct measure of monomer conversion over time. tandfonline.com
Studies utilizing RTIR have elucidated the kinetics of various this compound polymerization systems:
Photoinitiated Cationic Polymerization: The cationic polymerization of vinyl ethers, such as tri(ethylene glycol) dithis compound (DVE-3), initiated by UV radiation in the presence of diaryliodonium or triarylsulfonium salts, proceeds rapidly, with significant conversion occurring within seconds. tandfonline.comtandfonline.comresearchgate.net The kinetic chain lengths in these systems can be very high, on the order of 10,000. tandfonline.comtandfonline.com Factors influencing the polymerization rate include the type of photoinitiator, light intensity, and the viscosity of the formulation. researchgate.netresearchgate.net
Hybrid Polymerization Systems: RTIR has been instrumental in studying hybrid systems containing vinyl ethers and other monomers like acrylates or epoxides. tandfonline.comresearchgate.netakjournals.com For instance, in this compound/acrylate (B77674) mixtures, it has been shown that under cationic initiation, the acrylate double bond polymerizes faster than the this compound. tandfonline.comtandfonline.com Conversely, in radical-initiated systems, a cross-propagation mechanism can lead to the formation of copolymers. tandfonline.comtandfonline.com In epoxide-vinyl ether mixtures, RTIR analysis, coupled with techniques like photo-differential scanning calorimetry (photo-DSC), has helped to understand the extent of copolymerization, which is more favorable with cycloaliphatic epoxides than with aromatic epoxides. akjournals.com
Radical Copolymerization: The photoinitiated radical polymerization of this compound-maleate mixtures has also been examined using RTIR. capes.gov.br A key finding is that both monomers often polymerize at the same rate, irrespective of the initial monomer feed ratio, suggesting a mechanism involving a donor-acceptor complex that forms an alternating copolymer. capes.gov.br
The data below, derived from kinetic studies, illustrates the rapid nature of these polymerizations.
Table 1: Polymerization Rates and Conversions for Selected this compound Systems Monitored by RTIR This table is interactive. You can sort and filter the data by clicking on the column headers.
| Monomer System | Initiation Type | Key Finding | Typical Conversion Time |
|---|---|---|---|
| Tri(ethylene glycol) dithis compound (DVE-3) | Cationic (UV/Triarylsulfonium salt) | Rapid and extensive polymerization. tandfonline.comtandfonline.com | Seconds researchgate.net |
| This compound / Acrylate | Cationic (UV) | Acrylate polymerizes faster than this compound. tandfonline.comtandfonline.com | Seconds to minutes |
| This compound / Maleate | Radical (UV) | Monomers polymerize at the same rate, suggesting an alternating copolymer. capes.gov.br | Seconds capes.gov.br |
| Cycloaliphatic epoxide / this compound | Cationic (UV) | High reactivity and evidence of copolymerization. akjournals.com | Seconds to minutes |
| Aromatic epoxide / this compound | Cationic (UV) | Reduced reactivity compared to homopolymerizations, suggesting a lack of significant copolymerization. akjournals.com | Minutes |
Computational Chemistry Approaches for Understanding this compound Reactivity and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the reactivity and stereoselectivity of vinyl ethers at the molecular level. mdpi.comworldscientific.comx-mol.net
Theoretical studies have provided critical insights into several aspects of this compound chemistry:
Reaction Mechanisms: DFT calculations have been employed to investigate the mechanisms of various reactions involving vinyl ethers. For example, in the palladium-catalyzed copolymerization of ethylene (B1197577) and this compound, calculations revealed that the favorable 1,2-selective insertion of the this compound is due to hydrogen interactions between the oxygen atom of the this compound and the catalyst's ancillary ligand. mdpi.com Theoretical studies have also elucidated the atmospheric oxidation pathways of vinyl ethers, such as propyl this compound, initiated by OH radicals, identifying the feasible product pathways. worldscientific.comworldscientific.com
Stereoselectivity: Comprehensive computational studies have been crucial in understanding the origins of stereoselectivity in the cationic polymerization of vinyl ethers. acs.orgunc.edu In asymmetric ion-pairing catalysis, computational models have helped to identify the solution-state structure of the catalyst and have underscored the importance of ligand deceleration effects in enhancing stereoselectivity. acs.orgunc.edu These studies have also explained how the use of enantioenriched vinyl ethers can lead to highly isotactic polymers through a triple diastereocontrol model. acs.orgunc.edu
Cycloaddition Reactions: The regio- and stereoselectivity of [3+2] cycloaddition reactions between vinyl ethers and various partners, such as nitrones and pyrazolidinium ylides, have been rationalized using DFT. x-mol.netshd-pub.org.rs By calculating activation energies and analyzing Fukui functions and local reactivity indices, these studies can predict the experimentally observed outcomes, including the preferential formation of specific isomers. x-mol.net
The following table summarizes key findings from computational studies on this compound reactivity.
Table 2: Selected Findings from Computational Studies on this compound Chemistry This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction System | Computational Method | Key Insight |
|---|---|---|
| Ethylene/Vinyl Ether Copolymerization (Pd catalyst) | DFT | 1,2-selective insertion of this compound is favored due to hydrogen bonding with the catalyst ligand. mdpi.com |
| Stereoselective Cationic Polymerization | DFT | Identified the importance of ligand deceleration and catalyst structure in controlling stereoselectivity. acs.orgunc.edu |
| Propyl this compound + OH radical | DFT/B3LYP, MP2 | Elucidated the potential energy surface and identified six feasible product pathways in atmospheric degradation. worldscientific.com |
| Ethyl this compound + α-alkoxynitrones ([3+2] Cycloaddition) | DFT/B3LYP | Rationalized the observed regioselectivity and stereoselectivity by analyzing activation energies and reactivity indices. x-mol.net |
| Methyl this compound + Ozone | Quantum Chemical Methods (BHandHLYP, QCISD) | Showed that the antiperiplanar isomer of methyl this compound plays a more significant role in the formation of primary ozonides. aip.org |
Mechanistic Investigations using Spectroscopic and Electrochemical Techniques
A combination of spectroscopic and electrochemical methods has been employed to unravel the complex mechanisms of this compound reactions, particularly in photocontrolled and electrochemical polymerizations. nih.govnih.gov
Photocontrolled Cationic Polymerization: The mechanism of photocontrolled cationic polymerization of vinyl ethers has been investigated using a suite of techniques including spectroscopy and electrochemistry. nih.govnih.gov These studies revealed a complex activation step involving a one-electron oxidation of a chain-transfer agent (CTA). nih.govnih.gov This is followed by the cleavage of the resulting radical cation, which generates the reactive cation that initiates polymerization. nih.govnih.gov The control over the polymerization is achieved through a reversible addition-fragmentation type degenerative chain transfer process. nih.govnih.gov
Electrochemical Reactions: Electrochemical methods have been used to both drive and study the reactions of vinyl ethers. Anodic oxidation of vinyl ethers in methanol, for example, leads to both 1,2-dimethoxylation products and tail-to-tail dimerization to form succindialdehyde acetals. cdnsciencepub.com The proposed mechanism involves the formation of a radical cation intermediate at the anode. cdnsciencepub.com More recently, electrochemically driven strategies have been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, including phenyl this compound. rsc.org Mechanistic studies suggest that the reaction proceeds via the electrochemical oxidation of the alkene to a radical cation. rsc.org
Spectroscopic Characterization of Intermediates: Techniques like Electron Spin Resonance (ESR) spectroscopy have been used to detect and characterize radical intermediates in these reactions. cornell.edu For instance, ESR analysis has been applied in the study of the photocontrolled cationic polymerization of vinyl ethers. cornell.edu
The following table highlights key mechanistic findings from studies using spectroscopic and electrochemical techniques.
Table 3: Mechanistic Insights from Spectroscopic and Electrochemical Studies This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction Type | Techniques | Key Mechanistic Finding |
|---|---|---|
| Photocontrolled Cationic Polymerization | Spectroscopy, Electrochemistry | Involves one-electron oxidation of a chain-transfer agent to initiate polymerization. nih.govnih.gov |
| Anodic Oxidation in Methanol | Electrochemistry | Formation of a radical cation intermediate leads to dimethoxylation and dimerization products. cdnsciencepub.com |
| Electro-oxidative Dioxygenation | Electrochemistry | Proceeds through the generation of an alkene radical cation. rsc.org |
| Aqueous Cationic Polymerization | ATR-FTIR, DFT | The polymerization sites are located on the monomer/water surface. researchgate.net |
Q & A
Q. What are the key considerations for synthesizing vinyl ethers in a laboratory setting?
Vinyl ethers are typically synthesized via acid-catalyzed elimination reactions (e.g., dehydration of alcohols) or nucleophilic substitution using alkoxide intermediates. Critical factors include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃) must be optimized to avoid polymerization .
- Temperature control : Exothermic reactions require precise cooling (e.g., 0–5°C for ethyl vinyl ether synthesis) to prevent side reactions .
- Purity assessment : Gas chromatography-mass spectrometry (GC-MS) or NMR (¹H/¹³C) is essential to confirm the absence of peroxides, which form due to vinyl ethers' instability .
Q. How do structural variations in vinyl ethers (e.g., substituents) influence their reactivity?
Substituents on the vinyl group or ether oxygen alter electronic and steric effects:
- Electron-donating groups (e.g., methyl in methyl this compound) increase stability but reduce electrophilicity.
- Bulky substituents (e.g., tert-butyl) hinder polymerization but may complicate downstream functionalization .
| Substituent | Reactivity Trend | Stability |
|---|---|---|
| Methyl | Moderate | High |
| Phenyl | Low | Moderate |
| Chloro | High | Low |
Advanced Research Questions
Q. How can conflicting data on this compound stability under varying pH conditions be resolved?
Discrepancies in hydrolysis rates (e.g., acidic vs. alkaline media) arise from:
- Mechanistic pathways : Acidic conditions favor protonation of the ether oxygen, accelerating cleavage, while alkaline hydrolysis is slower due to weaker nucleophilic attack .
- Experimental design flaws : Studies using unbuffered solutions may report inconsistent pH values during reactions. Use pH-stat systems for real-time monitoring . Recommendation : Replicate experiments with controlled buffering (e.g., phosphate buffer at pH 2–12) and analyze products via HPLC to quantify degradation intermediates .
Q. What methodologies are optimal for studying the polymerization kinetics of vinyl ethers?
Cationic polymerization kinetics require:
- Initiator systems : Use BF₃·OEt₂ or iodine to initiate chain growth, with in-situ FTIR or Raman spectroscopy to track monomer conversion .
- Thermodynamic control : Adjust solvent polarity (e.g., dichloromethane vs. toluene) to modulate propagation rates. Data contradiction example : Disagreements in activation energy (Eₐ) values (e.g., 50–70 kJ/mol for methyl this compound) often stem from differences in initiator purity or solvent traces .
Q. How can vinyl ethers be safely handled in oxygen-sensitive reactions?
- Storage : Store under inert gas (N₂/Ar) at –20°C with stabilizers (e.g., BHT) to inhibit peroxide formation .
- Safety protocols : Conduct reactions in flame-resistant fume hoods with explosion-proof equipment. Regularly test for peroxides using KI-starch paper .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound reaction yields?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, temperature).
- Error analysis : Report standard deviations across triplicate trials and apply ANOVA to identify significant factors .
Q. How should researchers address reproducibility challenges in this compound applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
